REACTION_SMILES
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[Cl:12][CH2:13][C:14](=[O:15])[Cl:16].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1.[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1>>[Cl:1][c:2]1[c:3]([NH:4][C:14]([CH2:13][Cl:12])=[O:15])[cH:5][cH:6][c:7]([N+:9](=[O:10])[O-:11])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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O=C(CCl)Nc1ccc([N+](=O)[O-])cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |